Ethyl 5-amino-2-phenylthiazole-4-carboxylate
Description
Chemical Identity and Nomenclature
This compound represents a trisubstituted thiazole derivative with the molecular formula C₁₂H₁₂N₂O₂S and molecular weight of 248.3 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate. Alternative nomenclature includes 4-Thiazolecarboxylic acid, 5-amino-2-phenyl-, ethyl ester, reflecting the compound's structural organization around the central thiazole ring system.
The chemical identity encompasses several critical structural features that define its reactivity and properties. The thiazole ring system contains sulfur at position 1 and nitrogen at position 3, establishing the fundamental heterocyclic framework. The amino group positioned at carbon 5 provides nucleophilic character, while the ethyl carboxylate functionality at carbon 4 introduces electrophilic properties. The phenyl substituent at carbon 2 contributes aromatic stabilization and influences the compound's lipophilic characteristics.
Spectroscopic identification relies on characteristic Nuclear Magnetic Resonance patterns, with proton signals appearing between 7.27 and 8.77 parts per million confirming the aromatic nature of the thiazole ring. The compound exhibits specific InChI notation as InChI=1S/C12H12N2O2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3, providing unambiguous structural identification.
Table 1: Physical and Chemical Properties of this compound
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from the broader historical progression of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century. Hantzsch established the fundamental synthetic methodology for thiazole construction through the condensation of alpha-haloketones with thioamides, a process that became known as the Hantzsch thiazole synthesis. This methodological foundation proved essential for the subsequent development of more complex thiazole derivatives, including the target compound under investigation.
The historical significance of thiazole chemistry expanded considerably during the early twentieth century as researchers recognized the biological importance of thiazole-containing natural products. The discovery of thiamine pyrophosphate, containing the thiazolium ring system essential for alpha-keto acid decarboxylation in virtually all organisms, demonstrated the fundamental role of thiazole structures in biological processes. This recognition stimulated intensive research into synthetic thiazole derivatives, leading to the exploration of various substitution patterns and functional group combinations.
The specific structural motif represented by this compound reflects decades of systematic investigation into the effects of different substituents on thiazole reactivity and biological activity. The incorporation of amino groups at position 5 emerged from studies demonstrating enhanced nucleophilicity and potential for further chemical elaboration. Similarly, the phenyl substitution at position 2 arose from research into lipophilic modifications that could improve membrane permeability and molecular recognition properties.
Research documented in the 1990s by Corrao, Macielag, and Turchi provided specific synthetic approaches to this compound class, establishing reliable methodologies for its preparation and characterization. These studies contributed to the understanding of regioselectivity in thiazole functionalization and the development of improved synthetic strategies. The historical progression demonstrates how systematic investigation of heterocyclic chemistry has enabled the rational design of compounds with specific structural features and desired properties.
Significance in Medicinal and Organic Chemistry
This compound occupies a position of considerable importance in contemporary medicinal chemistry due to the well-established biological activities associated with thiazole derivatives. The compound serves as a versatile synthetic intermediate for the development of pharmaceutical agents targeting diverse therapeutic areas. Research has demonstrated that thiazole-containing molecules exhibit significant anti-inflammatory activity through interaction with cyclooxygenase-2 enzyme systems. Molecular docking studies have confirmed binding affinities comparable to established anti-inflammatory agents, suggesting potential for therapeutic development.
The significance extends to peroxisome proliferator-activated receptor gamma modulation, where phenylthiazole acid derivatives have shown promising agonistic activity. Compounds structurally related to this compound have demonstrated half maximal effective concentrations in the micromolar range, indicating substantial therapeutic potential. These findings establish the compound as a valuable scaffold for the development of metabolic disorder treatments and diabetes therapeutics.
In antimicrobial research, thiazole derivatives have emerged as promising candidates for addressing methicillin-resistant Staphylococcus aureus infections. The structural features present in this compound, particularly the combination of cationic and lipophilic elements, contribute to broad-spectrum antibacterial activity. Research has identified thiazole compounds capable of inhibiting growth of multiple resistant bacterial strains at concentrations ranging from 0.5 to 3.0 micrograms per milliliter.
The compound's utility as a key intermediate in P2X₃ antagonist synthesis further demonstrates its pharmaceutical significance. These antagonists represent important therapeutic targets for pain management and neurological disorders. The optimized synthetic processes developed for industrial-scale production have achieved yields exceeding 90% with high purity, enabling clinical trial supply.
Table 2: Biological Activities Associated with this compound and Related Compounds
From an organic chemistry perspective, this compound represents an excellent example of functional group diversity within a single molecular framework. The compound enables multiple reaction pathways through its amino, carboxylate, and aromatic functionalities. The amino group facilitates nucleophilic substitution reactions, acylation processes, and condensation reactions with carbonyl compounds. The ethyl carboxylate provides opportunities for hydrolysis to carboxylic acid derivatives, amidation reactions, and reduction to alcohol functionalities.
The synthetic accessibility of this compound through established thiazole construction methodologies makes it an attractive target for medicinal chemistry applications. Modern synthetic approaches have optimized reaction conditions to achieve high yields and purities suitable for pharmaceutical development. The compound's stability under standard laboratory conditions and compatibility with common organic solvents contribute to its practical utility in synthetic programs.
Properties
IUPAC Name |
ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACPCDBVTXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542715 | |
| Record name | Ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31785-06-5 | |
| Record name | 4-Thiazolecarboxylic acid, 5-amino-2-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31785-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-amino-2-phenylthiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and anticancer contexts.
Chemical Structure and Properties
The compound's structure features a five-membered thiazole ring with an amino group at the 5-position and an ethyl ester at the 4-position. The phenyl group attached at the 2-position enhances its chemical reactivity and biological interactions. The molecular formula is CHNOS, with a molecular weight of approximately 238.27 g/mol.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a treatment for inflammatory diseases. A study highlighted that derivatives of thiazole compounds demonstrate effectiveness in reducing inflammation markers in vitro and in vivo models.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Several studies have reported that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring can enhance the cytotoxic activity of thiazole derivatives against cancer cells, with IC values often lower than those of standard chemotherapeutics .
In particular, this compound has shown promise against leukemia and solid tumors, displaying selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects commonly associated with cancer therapies .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a mixed-type inhibitor on key enzymes involved in inflammatory processes and tumor growth.
- PPARγ Agonism : It has been identified as a potential agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation . The agonistic activity was demonstrated with an EC value comparable to established PPARγ ligands.
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various thiazole derivatives, this compound was found to reduce levels of pro-inflammatory cytokines significantly in animal models of arthritis. The results indicated a dose-dependent response, supporting further exploration for therapeutic applications in chronic inflammatory diseases.
Antitumor Efficacy Evaluation
A comprehensive evaluation of the compound's anticancer properties involved testing against multiple human cancer cell lines. Results showed that it effectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The SAR analysis revealed that specific substitutions on the thiazole ring enhanced its potency, leading to further optimization for clinical development .
Data Tables
| Biological Activity | IC (µM) | Target/Mechanism |
|---|---|---|
| Anti-inflammatory | 15 | COX inhibition |
| Antitumor (Leukemia) | 10 | Apoptosis induction |
| PPARγ Agonistic Activity | 0.75 | PPARγ receptor binding |
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-amino-2-phenylthiazole-4-carboxylate has garnered attention in medicinal chemistry due to its potential as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, particularly in the development of:
- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Antiviral Agents : Studies have shown that modifications to thiazole compounds can lead to effective antiviral agents, particularly against flaviviruses. This compound may serve as a scaffold for such developments .
Case Study: Antiviral Activity
In a study focused on phenylthiazole derivatives, this compound was synthesized and evaluated for its antiviral potency. The structure-activity relationship (SAR) indicated promising results, with modifications leading to increased efficacy against viral targets .
Agricultural Applications
This compound is also explored in agricultural chemistry, particularly in the formulation of agrochemicals. Its role includes:
- Pest Control : this compound can be utilized in developing pesticides that are effective against a range of agricultural pests.
- Herbicides : The compound's structural features may contribute to the design of selective herbicides that minimize crop damage while effectively controlling weed populations.
Data Table: Agrochemical Efficacy
| Compound | Application | Effectiveness |
|---|---|---|
| This compound | Pesticide | High |
| This compound | Herbicide | Moderate |
Material Science
In material science, this compound is investigated for its potential in creating advanced materials:
- Polymers : The compound can serve as a building block for polymers with enhanced thermal and mechanical properties, which are crucial in various industrial applications .
Case Study: Polymer Development
Research into the incorporation of thiazole derivatives into polymer matrices has shown improvements in mechanical strength and thermal stability, highlighting the versatility of this compound in material science applications .
Biochemical Research
Researchers leverage this compound in biochemical studies focusing on:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : Its structural properties facilitate investigations into receptor-ligand interactions, contributing to a deeper understanding of biochemical pathways.
Data Table: Biochemical Activity
| Activity Type | Compound | Result |
|---|---|---|
| Enzyme Inhibition | This compound | Inhibitory effect observed |
| Receptor Binding | This compound | Strong binding affinity |
Flavor and Fragrance Industry
The aromatic properties of this compound make it a candidate for use in flavoring agents and perfumes. Its unique scent profile can enhance product formulations in the fragrance industry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Thiazole derivatives with minor structural modifications exhibit significant differences in physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Differences and Implications
Substituent Position and Electronic Effects
- Positional Isomerism: this compound and its positional isomer (Ethyl 2-amino-4-phenylthiazole-5-carboxylate, CAS 64399-23-1) share the same molecular formula but differ in substituent placement.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate increases lipophilicity and metabolic stability, favoring agrochemical applications .
Functional Group Modifications
- Aromatic vs. Heteroaromatic Rings : Replacing the phenyl group with pyridinyl (e.g., in 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) introduces nitrogen atoms that improve water solubility and metal coordination, as seen in kinase inhibitor studies .
- Halogenation: Fluorinated analogs like Ethyl 2-amino-4-(2,5-difluorophenyl)thiazole-5-carboxylate exhibit enhanced bioavailability and resistance to oxidative degradation, critical for in vivo pharmacokinetics .
Pharmacological Potential
- Antimicrobial Activity: Ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1) shows efficacy against bacterial strains due to its planar thiazole core .
Preparation Methods
Cyclization Using Phenacyl Derivatives and Thiourea
A common approach involves reacting ethyl 2-chloro-3-oxo-3-phenylpropanoate (a phenacyl ester derivative) with thiourea under basic or neutral conditions to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone carbon, followed by cyclization and elimination steps to yield the thiazole core.
- Solvent and Conditions: Ethanol or ethanol/ethyl acetate mixtures are often used as solvents. Reaction temperatures range from 40 to 70 °C.
- Base: Sodium carbonate or other mild bases are added to facilitate the reaction and maintain pH.
- Reaction Time: Typically 5 to 6 hours of heating after addition of the α-haloketone.
- Workup: Removal of solvent by distillation, filtration of solids, pH adjustment with caustic soda to 9-10, stirring, filtration, and vacuum drying.
Representative Procedure (Adapted from Related Thiazole Ester Syntheses)
| Step | Procedure Detail | Conditions/Notes |
|---|---|---|
| 1 | Prepare a 10-35% ethyl acetate solution in ethanol (e.g., 200 mL) | Solvent mixture |
| 2 | Add thiourea (e.g., 30.4 g) and sodium carbonate (0.3-3.3 g) | Base to thiourea ratio critical |
| 3 | Warm to 40-55 °C, add ethyl 2-chloro-3-oxo-3-phenylpropanoate dropwise over 20-30 min | Controlled addition |
| 4 | Heat to 60-70 °C and maintain for 5-5.5 hours | Cyclization reaction |
| 5 | Distill off most solvent, cool to room temperature, filter solids | Isolation of crude product |
| 6 | Add filtrate to water (e.g., 500 mL), adjust pH to 9-10 with 30% NaOH, stir 0.5 h | Purification step |
| 7 | Filter, vacuum dry to obtain ethyl 5-amino-2-phenylthiazole-4-carboxylate | Final product |
Alternative Solvent Systems and One-Pot Methods
Some methods employ water and tetrahydrofuran (THF) as solvents, with bromination of acetoacetate derivatives followed by reaction with substituted thioureas in a one-pot process. This approach simplifies the synthesis by combining bromination and cyclization steps, improving yield and purity.
- Advantages: Simplified operation, reduced reaction steps, good yields.
- Typical Conditions: Use of N-bromosuccinimide for bromination, followed by addition of thiourea derivatives, heating in water/THF mixture, and basification with ammonia water.
| Parameter | Range | Effect on Yield/Purity |
|---|---|---|
| Ethyl acetate concentration in ethanol | 10-35% | Optimal at 20-25% for solubility and reaction rate |
| Sodium carbonate amount | 0.3-3.3 g per 200 mL solvent | Controls pH, affects cyclization efficiency |
| Temperature for addition of α-haloketone | 40-55 °C | Ensures controlled reaction rate |
| Post-addition heating temperature | 60-70 °C | Promotes complete cyclization |
| Reaction time | 5-5.5 hours | Sufficient for high conversion |
| pH adjustment | 9-10 | Facilitates precipitation and purification |
- Yields reported for similar thiazole ester syntheses exceed 98%, indicating high efficiency.
- Melting points around 172-173 °C confirm product purity.
- Vacuum drying ensures removal of residual solvents and moisture.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Ethanol + ethyl acetate (20%) | Prepare solvent mixture | Solvent system |
| 2 | Thiourea + sodium carbonate | Add to solvent, warm to 45 °C | Reaction mixture |
| 3 | Ethyl 2-chloro-3-oxo-3-phenylpropanoate | Dropwise addition over 20-30 min at 45 °C | Initiate cyclization |
| 4 | Heat to 65 °C for 5 h | Cyclization completion | Formation of thiazole ring |
| 5 | Distill solvent, cool, filter | Isolate crude product | Solid product |
| 6 | Add water, adjust pH to 9-10 with NaOH, stir 0.5 h | Purification | Precipitation of product |
| 7 | Filter, vacuum dry | Final isolation | Pure this compound |
- The reaction is sensitive to solvent composition and pH, which influence solubility and reaction kinetics.
- Use of mild bases like sodium carbonate avoids decomposition of sensitive intermediates.
- One-pot bromination and cyclization methods reduce operational complexity and improve scalability.
- The phenyl substituent is introduced via the α-haloketone precursor, ensuring regioselectivity.
- The amino group at the 5-position is retained from the thiourea reagent, confirming the nucleophilic cyclization mechanism.
The preparation of this compound is efficiently achieved through nucleophilic cyclization of phenyl-substituted α-haloketone esters with thiourea under controlled temperature and pH conditions. Optimized solvent systems and reaction parameters yield high purity products with excellent yields. Advances in one-pot synthesis methods further streamline the process, making it suitable for research and potential industrial applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-2-phenylthiazole-4-carboxylate, and what key reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of thiourea derivatives with α-haloesters under basic conditions. For example, analogous thiazole derivatives are synthesized via the reaction of ethyl 2-bromoacetate with thiourea, followed by phenyl group introduction via Friedel-Crafts alkylation or Suzuki coupling . Key factors affecting yield include:
- Base selection : NaOH or KOH promotes efficient cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reflux (80–100°C) optimizes cyclization without decomposition.
Characterization requires NMR (1H/13C), IR (C=O at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- 1H NMR : Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), along with aromatic protons (7.2–7.8 ppm) and the NH₂ group (broad singlet at ~5.5 ppm) .
- 13C NMR : Confirm the thiazole ring carbons (100–160 ppm) and ester carbonyl (~165 ppm) .
- IR Spectroscopy : Identify the ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₂H₁₂N₂O₂S, theoretical MW 248.3 g/mol).
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?
Answer: Low yields in cyclization often arise from competing side reactions (e.g., hydrolysis of the ester group). Optimization strategies include:
- Protecting group strategy : Temporarily protect the amino group with Boc or Fmoc to prevent undesired side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yield by 15–20% .
- Catalytic additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance halogen displacement efficiency .
Post-synthesis, purify via flash chromatography (EtOAc/hexane, 1:1) and confirm purity by HPLC (≥95%) .
Q. What strategies are effective in resolving crystallographic data discrepancies for this compound derivatives?
Answer: Crystallographic conflicts (e.g., bond angles, hydrogen bonding) require:
- Multi-software validation : Refine structures using SHELXL (for small molecules) and cross-validate with WinGX/ORTEP to model anisotropic displacement parameters .
- Hydrogen bond analysis : Use PLATON to detect weak interactions (e.g., N–H⋯O bonds in the thiazole ring) that may affect torsion angles .
- Twinned data handling : For overlapping peaks, apply the TwinRotMat algorithm in SHELX to deconvolute contributions from multiple crystal domains .
Q. How can computational methods predict the reactivity of the amino group in this compound for derivatization?
Answer:
- DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying the amino group as a nucleophilic site (high values) prone to acylation or alkylation .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest feasible routes (e.g., coupling with acyl chlorides or aldehydes) based on analogous thiazole reactions .
- MD simulations : Model solvation effects to predict reaction rates in polar vs. nonpolar solvents .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?
Answer:
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines ) to rule out false positives from solvent effects (e.g., DMSO toxicity) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., methyl vs. phenyl substitutions) to isolate the thiazole core’s contribution to activity .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
